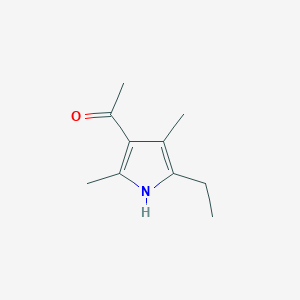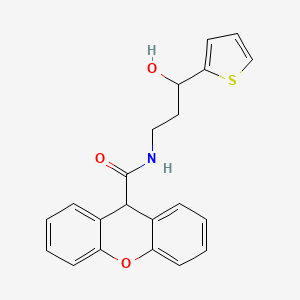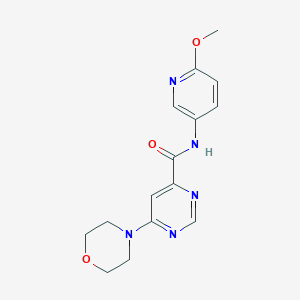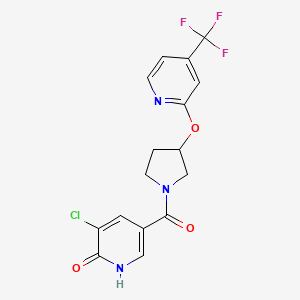![molecular formula C15H14N4O4 B2537593 Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 887848-11-5](/img/structure/B2537593.png)
Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific precursors to form bicyclic and tricyclic structures. For instance, the transformation of methyl (6S)-7-hydroxy-5,5,9,9-tetramethyl-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylate into various derivatives is described, involving reagents such as lithium aluminium hydride–aluminium chloride and methanesulphonyl chloride–triethylamine . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the bicyclic and tricyclic frameworks.
Molecular Structure Analysis
The molecular structure of related compounds has been established through techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was elucidated in this manner . This suggests that similar analytical techniques could be employed to determine the molecular structure of the compound of interest, which is likely to have a complex tricyclic system based on its name.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, including rearrangements and conversions into acetals, as well as reactions with methanethiol and benzenethiol to afford thio-derivatives . These reactions are indicative of the reactivity of the bicyclic and tricyclic systems and the functional groups present, such as lactols and carboxylates. The compound of interest, with its imino and oxo groups, may also undergo similar transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can be inferred. The reactivity towards nucleophiles, the stability of the lactol form, and the susceptibility to oxidation are all properties that can be anticipated . The compound's solubility, melting point, and other physical properties would likely require empirical determination, but could be hypothesized to be similar to those of the related compounds discussed in the papers.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been synthesized through interactions of diazo compounds with alkyl and aryl isocyanates, demonstrating its utility in creating novel broad-spectrum antitumor agents. One such synthesis led to a compound with significant curative activity against specific leukemia types, showcasing its potential in cancer research (Stevens et al., 1984).
- Research into transformations of structurally related compounds has provided insights into their reactivity and potential applications in synthesizing new pharmaceutical agents (Kitchin & Stoodley, 1973).
Applications in Drug Development
- The compound's framework has been utilized in the practical synthesis of orally active antagonists, highlighting its relevance in developing therapeutic agents targeting specific receptors (Ikemoto et al., 2005).
- Its structural analogs have been studied for their potential as intermediates in synthesizing complex natural products, such as Daphniphyllum alkaloids, which are of significant interest due to their unique biological activities (Zukerman-Schpector et al., 1997).
Stability and Reactivity Studies
- The stability constants of metal complexes involving similar compounds have been critically evaluated, providing valuable data for their use in biomedical and environmental applications, such as in chelation therapy or as sensors and catalysts (Anderegg et al., 2005).
Heterocyclic Chemistry
- The compound and its derivatives have been explored in the formation of oxygen-bridged heterocycles, contributing to the field of heterocyclic chemistry and the development of novel compounds with potential pharmaceutical applications (Svetlik et al., 1988).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-23-15(22)9-8-10-13(19(6-7-20)12(9)16)17-11-4-2-3-5-18(11)14(10)21/h2-5,8,16,20H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELSTSPQDYTRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)
![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)

![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)

![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)
![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)